molecular formula C8H4FN3O4 B1439014 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione CAS No. 1007308-74-8

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No. B1439014
CAS RN: 1007308-74-8
M. Wt: 225.13 g/mol
InChI Key: LXSGVXDLSKJWDH-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (F6NQD) is a small molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of six carbon atoms, two nitrogen atoms, and a fluorine atom. F6NQD has been studied for its potential to act as an inhibitor of enzymes, as well as its ability to act as an antioxidant. Its structure is similar to other molecules of the quinazoline family, which have been studied for their potential to act as therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis 6-Nitroquinazoline-2,4(1H,3H)-dione, an analog of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, has been synthesized using a two-step method and characterized through various spectroscopic techniques. The study provided detailed insights into its crystal structure and molecular interactions, highlighting the molecule's hydrogen bonding patterns and its crystal packing structure (Kesternich et al., 2013).

Synthesis Methods The synthesis pathways for various fluoroquinazoline diones, including methods for 5- and 7-fluoroquinazolin-4(1H)-ones, were explored, offering versatile routes to these compounds from precursors like 6-fluoroanthranilic acid and 2,4-difluorobenzoic acid. These methods provide a basis for the synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione derivatives (Layeva et al., 2007).

Applications in Chemistry

Pre-chromatographic Derivatization Agent 4,7-Phenanthroline-5,6-dione (phanquinone), a compound structurally similar to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, has been utilized as a fluorogenic labeling reagent for amino acids, facilitating their separation and detection in liquid chromatographic analyses. This underscores the potential utility of structurally related compounds like 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione in analytical chemistry (Gatti et al., 2002).

Biological Interactions and Molecular Studies

Interaction with Lysozyme The study on 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one's interaction with lysozyme employed various spectrophotometric techniques, molecular docking, and in silico predictions. The significance of the fluorine atom in these interactions was particularly emphasized, demonstrating the potential of fluoroquinazoline derivatives in biological systems (Hemalatha et al., 2016).

properties

IUPAC Name

7-fluoro-6-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSGVXDLSKJWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653119
Record name 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

CAS RN

1007308-74-8
Record name 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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